![molecular formula C13H14O2 B14137639 2-Methoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 89114-50-1](/img/structure/B14137639.png)
2-Methoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound that belongs to the class of biphenyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as biphenyl derivatives and methoxy-containing reagents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods and quality control measures is essential to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-Methoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,1’-biphenyl: A similar compound with a methoxy group but lacking the dihydro structure.
5,6-Dihydro-1,1’-biphenyl-3(4H)-one: A compound with a similar dihydro-biphenyl structure but without the methoxy group.
Uniqueness
2-Methoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to the combination of its methoxy group and dihydro-biphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89114-50-1 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-methoxy-3-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-13-11(8-5-9-12(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
GWJJCHSODROMDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(CCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




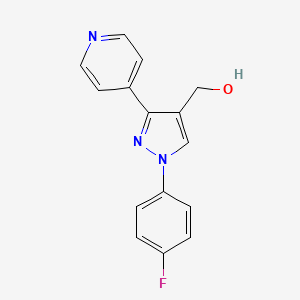


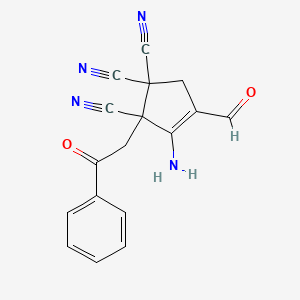
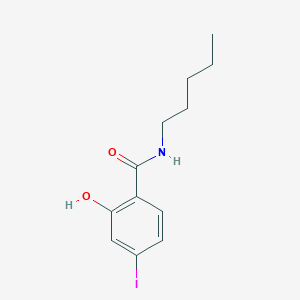
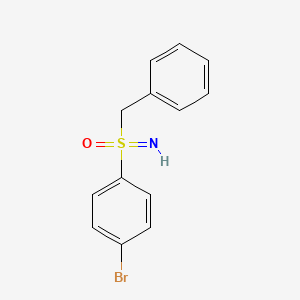
![2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14137601.png)

![1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14137616.png)
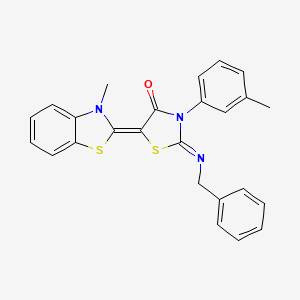
![1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14137624.png)
![N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B14137648.png)
